![molecular formula C12H16N4O B12903351 [(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a cyclopentyl group attached to a methanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol typically involves multiple steps. One common approach is to start with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound is then subjected to nucleophilic substitution reactions with various amines to introduce the amino group at the 4-position . The cyclopentyl group can be introduced through a cyclization reaction, and the final step involves the reduction of a suitable intermediate to obtain the methanol moiety .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrrolo[2,3-d]pyrimidine core or the cyclopentyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of amines or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups at the 4-position of the pyrrolo[2,3-d]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of Janus kinases (JAKs), which are intracellular tyrosine kinases involved in the signaling of various cytokines and growth factors . By inhibiting JAK1, the compound can modulate immune responses and inflammation . The molecular pathways involved include the JAK-STAT signaling pathway, which is critical for the regulation of immune function and hematopoiesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent anti-tubercular activity.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1-selective inhibitor with potential therapeutic applications.
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide: Another JAK1 inhibitor with improved selectivity and potency.
Uniqueness
(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol is unique due to its specific structural features, including the cyclopentyl group and methanol moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C12H16N4O |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H16N4O/c13-11-10-3-4-16(12(10)15-7-14-11)9-2-1-8(5-9)6-17/h3-4,7-9,17H,1-2,5-6H2,(H2,13,14,15)/t8-,9+/m1/s1 |
InChI-Schlüssel |
XVEJYMVNCBBYQY-BDAKNGLRSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=CC3=C(N=CN=C32)N |
Kanonische SMILES |
C1CC(CC1CO)N2C=CC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


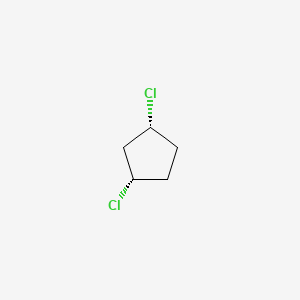
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
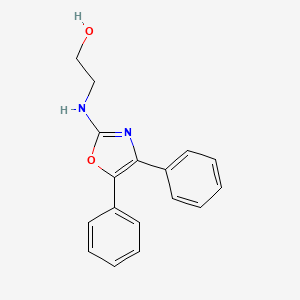
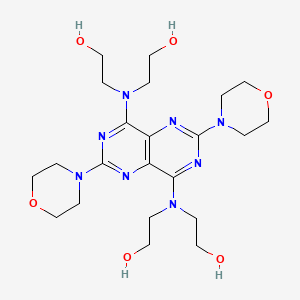
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
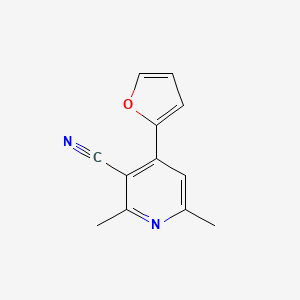
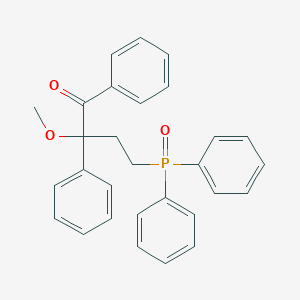
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)


![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)

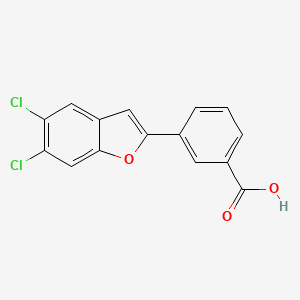
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
